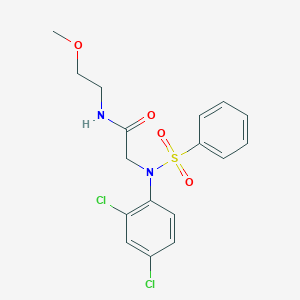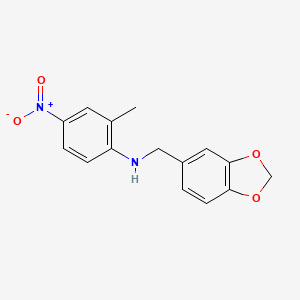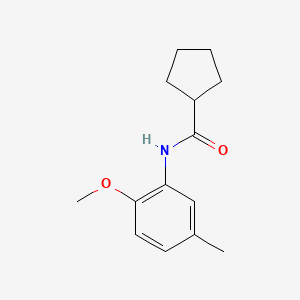methyl]phosphonate](/img/structure/B5127661.png)
diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate (DBMP) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBMP is a phosphonate ester that contains both a bromophenyl and a hydroxyphenyl group, making it a useful tool for investigating the interactions between biological molecules.
Wirkmechanismus
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate is thought to exert its biological effects by binding to specific targets within cells, such as enzymes or receptors. Once bound, diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate can alter the activity of these targets, leading to changes in cellular function.
Biochemical and Physiological Effects:
diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate in lab experiments is its versatility, as it can be used in a variety of applications, including as a fluorescent probe, enzyme inhibitor, and therapeutic agent. However, one limitation of using diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate is its potential toxicity, as it has been shown to induce cell death in some cell types.
Zukünftige Richtungen
There are many potential directions for future research on diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate, including investigating its interactions with specific enzymes and receptors, developing new synthetic methods for its production, and exploring its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate and its potential side effects.
Synthesemethoden
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate can be synthesized using a variety of methods, including the Kabachnik-Fields reaction and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a catalyst, while the Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for investigating the mechanism of action of enzymes, and as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
4-[(4-bromoanilino)-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO4P/c1-13(2)24-26(23,25-14(3)4)19(15-5-11-18(22)12-6-15)21-17-9-7-16(20)8-10-17/h5-14,19,21-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRTOFCKDMDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(propan-2-YL) {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)


![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)

